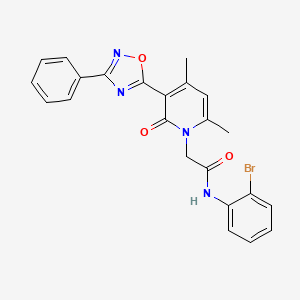
N-(2-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
描述
N-(2-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O3 and its molecular weight is 479.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, specifically focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula C24H20BrN4O5 and a molecular weight of 444.4 g/mol. Its structure features a bromophenyl group, a pyridine ring, and an oxadiazole moiety, which are known to contribute to its biological activities.
Biological Activity Overview
Recent studies have highlighted the biological activity of oxadiazole derivatives, including those related to this compound. These compounds have shown promising results in various assays:
Anticancer Activity
- Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Specifically, one study reported IC50 values of 0.65 µM for MCF-7 cells and 2.41 µM for MEL-8 cells .
- Mechanism of Action : The apoptosis-inducing capability of these compounds has been demonstrated through flow cytometry assays. It was found that the compound increases the expression levels of p53 and promotes caspase activation, leading to programmed cell death in cancer cells .
- Comparative Efficacy : In comparative studies, certain derivatives exhibited greater cytotoxic activity than doxorubicin, a standard chemotherapy drug. This suggests that this compound could serve as a potential alternative or adjunct to existing therapies .
Research Findings
A table summarizing key findings from various studies on related compounds is provided below:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| 5b | MEL-8 | 2.41 | Caspase activation leading to cell death |
| Doxorubicin | MCF-7 | ~0.75 | DNA intercalation and inhibition of topoisomerase II |
Case Studies
Several case studies have documented the effects of oxadiazole derivatives in vivo:
- In Vivo Models : In animal models of cancer, compounds similar to N-(2-bromophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-pheny1,2,4-oxadiazol-5-y)pyridin-l(2H)-yl)acetamide have shown significant tumor reduction compared to controls. These results underscore the potential for therapeutic application in clinical settings.
- Combination Therapies : There is ongoing research into the synergistic effects of combining this compound with other chemotherapeutics or targeted therapies. Preliminary results indicate enhanced efficacy when used alongside agents that inhibit tumor growth pathways.
属性
IUPAC Name |
N-(2-bromophenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-14-12-15(2)28(13-19(29)25-18-11-7-6-10-17(18)24)23(30)20(14)22-26-21(27-31-22)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRKASQOBFFOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2Br)C3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















